The synthesis of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile involves several steps:
The molecular structure of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile can be described as follows:
This structure can be represented using SMILES notation: N#CC(C(C(F)(F)F)=C1)=CC=C1N2CCNCC2
.
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile participates in various chemical reactions, primarily due to its functional groups:
The mechanism of action for 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile primarily relates to its biological activity:
The physical and chemical properties of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile include:
Property | Value |
---|---|
Molecular Weight | 255.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Chemical Formula | C12H12F3N3 |
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: